Noralfentanil is the major N-dealkylated metabolite of the synthetic opioid alfentanil. The core metabolic pathway and its position are summarized below.
Diagram of the primary metabolic pathway for Alfentanil.
The following table summarizes the key chemical and metabolic characteristics of this compound.
| Property | Description |
|---|---|
| Chemical Formula | C({16})H({24})N({2})O({2}) [1] |
| Molecular Weight | 276.381 g/mol [1] |
| Metabolic Pathway | N-dealkylation at the piperidine nitrogen of alfentanil [2] |
| Primary Role | Major human metabolite of Alfentanil [2] [3] |
Experimental data from human studies reveals key quantitative aspects of this compound formation and detection.
| Parameter | Value / Range | Context |
|---|---|---|
| Urinary Excretion (of dose) | ~30% | Recovered as this compound after a 1-hour IV alfentanil infusion [2] |
| Plasma Concentration Range (for assay) | 0.4 - 10 ng/mL | Linear range of a validated GC-MS method [3] |
| Analytical Extraction Efficiency | > 99% | Using a basic extraction and GC-MS method [3] |
Here is a detailed methodology for the simultaneous determination of alfentanil and this compound in human plasma, as cited in the literature [3].
1. Sample Preparation and Extraction
2. Instrumental Analysis (GC-MS)
3. Method Applications
The available information is primarily from historical studies. A modern, in-depth technical guide would require updated research to clarify:
The table below summarizes the available basic chemical information for this compound:
| Property | Description |
|---|---|
| Role | Metabolite and synthetic precursor of alfentanil [1] [2]. |
| IUPAC Name | Information not available in search results. |
| Chemical Formula | C({16})H({24})N({2})O({2}) [3]. |
| CAS Number | Information not available in search results. |
| Endogenous Formation | No evidence found; identified as a synthetic compound [2]. |
International controlled substance lists now include this compound due to its role in illicit drug manufacturing [2]. It is one of several precursors used in various synthesis routes for fentanyl-type opioids.
The following diagram illustrates the conceptual relationship between alfentanil and its metabolite this compound, and this compound's role as a synthetic precursor:
For researchers in drug development and forensic toxicology, understanding the metabolism of parent drugs and the properties of their precursors is crucial.
While specific protocols for this compound were not found, established methods for studying similar compounds can be applied:
While noralfentanil is not listed, the table below summarizes the binding affinities of several well-characterized fentanyl analogs for the MOR to provide a reference for their relative potency. Binding affinity (Ki) values are typically measured in nanomolars (nM), with lower values indicating higher potency [1] [2].
| Compound | Reported Potency/Relative Affinity | Notes / Experimental Context |
|---|---|---|
| Carfentanil | ~10,000x morphine; sub-nanomolar Ki | Estimated from animal studies & computational models; extremely high potency [1] [2]. |
| Lofentanil | Sub-nanomolar Ki | Similar to carfentanil; very high potency and long duration of action [1]. |
| Fentanyl | 50-100x morphine | Baseline for comparison; clinical reference agonist [2]. |
| Sufentanil | Higher than fentanyl | Pharmaceutical analog with high potency [1]. |
| Acetylfentanyl | Lower than fentanyl | Illicit analog with reduced potency compared to fentanyl [2]. |
| Fentanyl (In silico docking score) | -12.3 kcal/mol | Computational data from molecular docking model for comparison [1]. |
| Carfentanil (In silico docking score) | -13.5 kcal/mol | Lower (more negative) score correlates with higher predicted binding affinity [1]. |
To obtain data like that in the table, researchers use a combination of experimental and computational methods. Here are detailed protocols for key techniques cited in the literature.
This is a standard experimental method for directly measuring a ligand's affinity for the MOR.
[³H]-naloxone or [³H]-diprenorphine) and varying concentrations of the unlabeled test compound [3].[L] is the concentration of the radioligand and Kd is its dissociation constant.Computational models like molecular docking are increasingly used to predict the binding affinity of new, uncharacterized analogs, especially when experimental data is scarce [1].
The relationship between the computational and experimental workflows can be visualized as follows:
Alfentanil is a synthetic, short-acting opioid analgesic and a derivative of fentanyl. The following table summarizes its key characteristics based on the information found [1].
| Aspect | Description |
|---|---|
| Classification | Synthetic opioid analgesic, small-molecule derivative of fentanyl [1]. |
| Mechanism of Action | Agonist of the μ-opioid receptor (a G-protein coupled receptor). Binding inhibits pain signal transmission, causing analgesia, euphoria, and respiratory depression [1]. |
| Primary Toxicity | Respiratory depression is the most significant and potentially life-threatening acute toxicity, common to all fentanyl-related opioids [2] [3] [1]. |
| Metabolism | Extensive hepatic metabolism, primarily via the CYP3A4 enzyme [1]. |
| Elimination Half-Life | 1.5 to 1.8 hours [1]. |
| Protein Binding | 92% [1]. |
| Excretion | Primarily renal; ~1% of unchanged drug excreted in urine [1]. |
The lack of specific data on Noralfentanil is not surprising. Research indicates that the market for new synthetic opioids (NSOs) is dynamic, with new "fentalogs" appearing rapidly [4]. Much of the current understanding of these compounds comes from post-mortem toxicology findings, and analytical reference standards for new analogs are often not commercially available, posing a challenge for researchers [5] [6].
For a compound like this compound, its toxicity would be anticipated based on the known metabolism of other fentanyl analogs. Metabolism generally involves reactions like hydroxylation, N-dealkylation, and O-dealkylation [4]. The resulting metabolites can have varying levels of opioid activity, which is crucial for interpreting intoxication cases [4].
While I could not find data on this compound, I can still help you create visualizations for your research on related compounds. Below is an example of a signaling pathway diagram for Alfentanil using Graphviz DOT language, which you can adapt.
Diagram: Proposed μ-opioid receptor signaling pathway for Alfentanil-mediated cellular effects.
Noralfentanil is formed via N-dealkylation of alfentanil, a reaction primarily mediated by the cytochrome P-450 3A4 (CYP3A4) enzyme [1]. The following table summarizes the core pharmacological and metabolic characteristics of this compound.
| Characteristic | Description |
|---|---|
| Parent Drug | Alfentanil [1] [2] [3] |
| Formation Pathway | Oxidative N-dealkylation at the piperidine nitrogen [1] [3] |
| Primary Metabolizing Enzyme | Cytochrome P-450 3A4 (CYP3A4) [1] |
| Key Evidence | This compound formation in human liver microsomes strongly correlated with nifedipine oxidation (a CYP3A4 marker); activity was inhibited by anti-P-450 3A4 antibodies and selective chemical inhibitors like troleandomycin [1] |
| Quantitative Significance | Accounts for approximately 30% of the excreted dose in humans, making it the major metabolite [3] |
| Opioid Receptor Activity | Significantly less potent than alfentanil or morphine; considered inactive or weakly active [4] |
This methodology established CYP3A4 as the principal enzyme responsible for this compound formation [1].
The experimental workflow for identifying the enzyme responsible for this compound formation is as follows:
This gas chromatography-mass spectrometry (GC-MS) method allows for the simultaneous determination of alfentanil and this compound in plasma for pharmacokinetic studies [2].
The major and minor metabolic pathways of alfentanil, leading to this compound and other metabolites, are summarized below. This integrates findings from human studies that show qualitative similarity to metabolic patterns in animal models [3].
Noralfentanil is a primary metabolite of alfentanil, a potent synthetic opioid used in clinical anesthesia. The detection and quantification of this compound in biological matrices has gained significant importance in clinical toxicology and forensic science due to the rising abuse of synthetic opioids and the need to document consumption in overdose cases. As a metabolite, this compound serves as a crucial exposure biomarker, providing valuable information about alfentanil metabolism and elimination, with extended detection windows compared to the parent compound. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard technique for this compound analysis due to its exceptional sensitivity, specificity, and ability to detect trace levels in complex biological matrices.
The analysis of this compound presents significant analytical challenges due to its low concentrations in biological samples (typically ng/mL to pg/mL range), the complexity of biological matrices, and the presence of potentially interfering substances. This application note provides comprehensive methodologies and protocols for the reliable detection and quantification of this compound in various biological matrices, including whole blood, urine, and hair, using LC-MS/MS techniques. These methods have been validated according to forensic science standards and implemented in operational toxicology laboratories, providing researchers and analytical scientists with robust tools for documenting this compound exposure in clinical and forensic contexts [1] [2].
Proper sample preparation is critical for accurate this compound detection, as it effectively removes matrix interferences and concentrates the analyte, enhancing method sensitivity and reliability. The choice of preparation technique varies depending on the biological matrix being analyzed:
Table 1: Sample Preparation Methods for Different Biological Matrices
| Matrix | Preparation Technique | Key Steps | Internal Standards |
|---|---|---|---|
| Whole Blood | Liquid-Liquid Extraction (LLE) | 1 mL blood + 2 mL ammonium acetate buffer (pH 6) + 3 mL dichloromethane; vortex, centrifuge, evaporate organic layer, reconstitute in mobile phase | Alfentanil-D5, Norfentanyl-D5 [2] |
| Urine | Dilution and Direct Injection | Dilute 100 μL urine with 300 μL LC-MS grade water; vortex and centrifuge before injection | Acetyl norfentanyl-D5, Fentanyl-D5 [2] |
| Hair | Solid Phase Extraction (SPE) | Wash with acetone and dichloromethane; pulverize, incubate in methanol, evaporate, reconstitute in mobile phase | Fentanyl-D5 [2] |
For whole blood analysis, liquid-liquid extraction provides excellent clean-up of complex matrices and achieves high recovery rates for this compound. The method employs dichloromethane as the extraction solvent after protein precipitation with ammonium acetate buffer, followed by evaporation and reconstitution in mobile phase compatible solvents. For urine samples, a simple dilution approach is often sufficient due to the less complex matrix and higher concentrations of this compound typically found in this medium. Hair analysis requires the most extensive preparation, involving pulverization and solid phase extraction to isolate this compound from the keratin matrix, which is particularly challenging but provides a much longer window of detection compared to blood and urine [2].
Chromatographic separation is a critical step in this compound analysis to resolve it from potentially interfering compounds and matrix effects. The following conditions have been optimized for this compound separation:
Table 2: Liquid Chromatography Conditions for this compound Separation
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Column | Raptor Biphenyl LC Column (150 × 3.0 mm, 2.7 μm) | Restek Biphenyl Column (150 mm × 3.0 mm, 2.7 μm) [1] [2] |
| Mobile Phase A | 2 mM Ammonium Formate in Water with 0.1% Formic Acid | 0.1% Formic Acid in Water [1] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in Acetonitrile [1] |
| Gradient Program | 5-95% B over 8 minutes | 10-90% B over 8 minutes [2] |
| Flow Rate | 0.4 mL/min | 0.5 mL/min |
| Column Temperature | 40°C | 40°C |
| Injection Volume | 10 μL | 5-10 μL |
The use of biphenyl columns provides excellent retention and separation for this compound due to its aromatic structure, allowing for optimal interaction with the stationary phase. The gradient elution effectively separates this compound from its parent compound alfentanil and other potential metabolites or matrix components. The relatively short run time of 8 minutes enables high-throughput analysis, which is particularly valuable in forensic laboratories handling large numbers of samples. The inclusion of acidic modifiers in the mobile phase enhances ionization efficiency in positive electrospray ionization mode and improves peak shape by suppressing silanol interactions [1] [2].
Mass spectrometric detection using multiple reaction monitoring (MRM) provides the specificity and sensitivity required for this compound detection at low concentrations. The following parameters have been optimized for this compound detection:
Table 3: Mass Spectrometry Parameters for this compound Detection
| Parameter | Setting | Details |
|---|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [1] [2] |
| Ion Source Temperature | 300-500°C | Dependent on instrument |
| Nebulizer Gas | Nitrogen or Air | 40-50 psi |
| Collision Gas | Nitrogen or Argon | 7-12 psi |
| MRM Transitions | Quantifier: 219.2 → 110.1 Qualifier: 219.2 → 174.1 | Collision energies optimized for each transition [1] | | Dwell Time | 50-100 ms per transition | | | Fragmentor Voltage | 80-120 V | Instrument-dependent optimization required |
The MRM transitions were selected based on characteristic fragmentation patterns of this compound. The transition 219.2 → 110.1 typically serves as the quantifier due to its consistent abundance, while 219.2 → 174.1 serves as a qualifier for confirmatory purposes. The use of at least two MRM transitions per compound is essential for confident identification according to forensic validation guidelines. The optimal collision energies for these transitions should be determined during method development as they vary between instrument platforms [1].
Rigorous validation is essential to ensure the reliability, accuracy, and precision of this compound detection methods. The following validation parameters have been established for LC-MS/MS methods:
Table 4: Method Validation Parameters for this compound Detection
| Validation Parameter | Blood/Urine | Hair | Acceptance Criteria |
|---|---|---|---|
| Limit of Detection (LOD) | 0.017-0.056 ng/mL [1] | 11-21 pg/g [2] | Signal-to-noise ratio ≥ 3:1 |
| Limit of Quantification (LOQ) | 0.10-0.50 ng/mL [1] | 20-50 pg/g | Signal-to-noise ratio ≥ 10:1, precision <20% RSD, accuracy ±20% |
| Linearity Range | 0.1-50.0 ng/mL [1] | 20-5000 pg/g | R² ≥ 0.99 |
| Precision (Intra-day RSD) | <15% | <15% | Coefficient of variation |
| Precision (Inter-day RSD) | <20% | <20% | Coefficient of variation |
| Accuracy | 85-115% | 85-115% | % of nominal value |
| Extraction Recovery | 64-97% [1] | 60-95% | Consistent and reproducible |
| Matrix Effects | 87-118% [1] | 85-120% | Ion suppression/enhancement |
The validation data demonstrates that LC-MS/MS methods provide excellent sensitivity for this compound detection across different biological matrices, with limits of quantification sufficient to detect trace levels expected in forensic and clinical cases. The extraction efficiencies and minimal matrix effects indicate robust sample preparation approaches that effectively clean up samples while maintaining adequate recovery of the analyte. The precision and accuracy values meet accepted bioanalytical method validation criteria, ensuring reliable quantification across the analytical range [1] [2].
Note: All steps should be performed at room temperature unless specified otherwise.
Sample Aliquot Preparation
Internal Standard Addition
Extraction Procedure
Extract Collection and Evaporation
Instrument Setup
LC Parameters
MS/MS Parameters
Sequence Execution
Data analysis for this compound detection involves several critical steps to ensure accurate quantification and reliable results:
Calibration Curve Construction
Quality Control Assessment
Retention Time Stability
Ion Ratio Evaluation
Several factors must be considered to ensure reliable this compound detection and avoid common analytical issues:
Matrix Effects: Different lots of biological matrix may cause varying degrees of ion suppression or enhancement. Use of stable isotope-labeled internal standards is crucial to compensate for these effects. Evaluation of matrix effects should be performed during method validation [1].
Carryover: Due to the high sensitivity required, instrument carryover must be minimized. Include blank injections after high-concentration samples and regularly clean the ion source and injection system.
Stability: this compound stability in biological matrices should be established under various storage conditions (short-term, long-term, freeze-thaw) to ensure sample integrity.
Selectivity: Method selectivity should be verified by analyzing different sources of blank matrix to ensure no interfering peaks co-elute with this compound or the internal standard.
The detection of this compound has important applications in various fields:
Clinical Toxicology: this compound detection helps confirm alfentanil exposure in cases of suspected overdose or adverse drug reactions. The metabolite-to-parent drug ratio can provide information on the timing of exposure and metabolic capacity [3].
Forensic Science: In postmortem investigations, this compound detection serves as a marker of alfentanil use, which may contribute to fatal intoxications. The method has been successfully applied to analyze postmortem blood, urine, and hair specimens from fatalities involving fentanyl analogs [2].
Workplace Drug Testing: this compound can be detected in hair samples to document long-term alfentanil use, which is particularly valuable in safety-sensitive workplaces.
Doping Control: Detection of this compound may indicate alfentanil misuse in sports where its analgesic properties could provide an unfair advantage.
The comprehensive LC-MS/MS methods described in this application note provide the sensitivity, specificity, and robustness required for these critical applications in analytical toxicology.
Noralfentanil represents a critical metabolic biomarker for monitoring alfentanil exposure in clinical and research settings. As the primary N-dealkylation metabolite of the potent synthetic opioid alfentanil, this compound quantification provides valuable data for pharmacokinetic studies, forensic toxicology, and medication monitoring. Alfentanil metabolism undergoes extensive hepatic transformation, with this compound constituting approximately 30% of the administered dose based on human excretion studies [1]. The metabolic pathway involves cytochrome P450-mediated reactions, primarily through CYP3A4 enzymes, which catalyze the cleavage of the piperidine nitrogen substituent [2] [3].
The analytical challenge in this compound quantification lies in the low circulating concentrations despite being the major metabolite, with only 0.16-0.47% of the administered dose excreted as unchanged alfentanil [1]. This application note provides comprehensive methodologies for reliable this compound quantification in biological matrices, addressing the need for sensitive and specific assays in research and clinical applications. The protocol emphasizes robust sample preparation, advanced chromatographic separation, and high-sensitivity mass spectrometric detection to overcome the analytical challenges associated with this compound quantification.
Understanding this compound's origin and disposition is essential for developing appropriate quantification strategies. Alfentanil undergoes complex biotransformation through multiple pathways, with N-dealkylation representing the predominant metabolic route. The metabolic scheme below illustrates the primary and secondary pathways:
*Figure 1: Alfentanil Metabolic Pathways Showing this compound Formation*
From a pharmacological perspective, this compound exhibits significantly reduced opioid activity compared to the parent compound. Studies investigating similar metabolites in fentanyl analogs have demonstrated that N-dealkylated derivatives typically show several orders of magnitude lower potency than their parent compounds [4]. This reduced activity makes this compound primarily useful as a metabolic marker rather than a clinically active entity. However, accurate quantification remains essential for complete pharmacokinetic characterization, forensic investigations, and compliance monitoring in clinical settings where alfentanil is administered.
Protein precipitation represents the most straightforward approach for sample clean-up, offering high recovery with minimal methodological complexity. The protocol involves:
This method typically provides 85-95% recovery for this compound while effectively removing phospholipids and other interfering compounds. The main advantage lies in its simplicity and rapid processing, making it suitable for high-throughput environments. However, limitations include potential matrix effects and reduced sensitivity compared to more extensive clean-up methods.
For applications requiring enhanced sensitivity and superior sample clean-up, solid-phase extraction provides significant advantages. The optimized SPE protocol utilizes:
The SPE method delivers excellent clean-up from biological matrix components, significantly reducing ion suppression effects in mass spectrometric detection. While more time-consuming than protein precipitation, SPE provides lower detection limits and enhanced method robustness, particularly crucial for quantifying the low this compound concentrations typically encountered in biological samples.
Liquid chromatography conditions optimized for this compound separation provide critical resolution from matrix components and isobaric interferents. The recommended parameters include:
Under these conditions, this compound typically elutes at 2.8-3.2 minutes, providing sufficient retention for effective separation from early-eluting matrix components while maintaining reasonable analysis time. The acidic mobile phase enhances peak shape for this basic compound through suppression of silanol interactions.
Tandem mass spectrometry with electrospray ionization provides the requisite sensitivity and specificity for this compound quantification at clinically relevant concentrations. The optimized detection parameters include:
Table 1: Mass Spectrometry Parameters for this compound Detection
| Parameter | Setting | Description |
|---|---|---|
| Ionization Mode | Positive ESI | Electrospray ionization |
| Ion Source Temperature | 150°C | Desolvation temperature |
| Desolvation Gas Flow | 1000 L/hr | Nitrogen or equivalent |
| Cone Gas Flow | 150 L/hr | Nitrogen or equivalent |
| Collision Gas | Argon | 0.15 mL/min |
| MRM Transitions | 316.90→108.90 (quantifier) 316.90→77.10 (qualifier) | Optimized dwell time 100 ms |
The mass transitions monitor the characteristic fragmentation of this compound, with the primary transition (316.90→108.90) providing quantification and the secondary transition (316.90→77.10) serving as a confirmatory ion ratio. These transitions target the anilinium ion and phenyl ring fragment, respectively, which represent structurally significant fragments that confirm compound identity.
Comprehensive method validation establishes analytical reliability and defines operational parameters for this compound quantification. The following validation parameters should be established following regulatory guidelines:
Table 2: Method Validation Parameters and Acceptance Criteria
| Validation Parameter | Experimental Procedure | Acceptance Criteria |
|---|---|---|
| Linearity and Range | 8 non-zero standards across range | R² ≥ 0.99, back-calculated standards ±15% |
| Accuracy | QC samples at LLOQ, low, mid, high concentrations | ±15% of nominal value (±20% at LLOQ) |
| Precision | Intra-day (n=6) and inter-day (n=18) replicates | CV ≤ 15% (≤20% at LLOQ) |
| Lower Limit of Quantification (LLOQ) | Lowest standard with precision and accuracy meeting criteria | Signal-to-noise ≥ 5:1 |
| Selectivity | Analysis of 6 individual blank plasma lots | Response < 20% LLOQ for analyte, < 5% IS |
| Matrix Effects | Post-extraction addition of analyte in 6 lots | Normalized MF CV ≤ 15% |
| Stability | Bench-top, processed, freeze-thaw, long-term | ±15% of nominal value |
The workflow for method validation follows a systematic approach to establish analytical reliability:
*Figure 2: Method Validation Workflow for this compound Quantification*
Stability assessment represents a critical component, with evaluations including:
These comprehensive validation procedures ensure generation of reliable and reproducible data suitable for research and clinical applications.
This compound concentrations calculate using the internal standard method with a linear regression model weighted by 1/x²:
The lower limit of quantification of 0.1 ng/mL provides sufficient sensitivity for detecting this compound in pharmacokinetic studies, given that this compound concentrations typically exceed parent alfentanil levels by approximately 100-fold based on metabolic studies [1].
Common analytical challenges and recommended solutions:
For applications supporting clinical studies or forensic applications, consider:
The presented protocol provides a robust, sensitive, and validated approach for this compound quantification in plasma and serum matrices. The method leverages advanced LC-MS/MS technology to address the analytical challenges posed by the low concentrations encountered in biological samples, while maintaining sufficient throughput for practical application in research settings. The comprehensive validation data ensures reliable performance for pharmacokinetic studies, forensic investigations, and clinical monitoring applications where assessment of alfentanil exposure through its primary metabolite is required.
This compound is the principal metabolite of alfentanil, a synthetic short-acting opioid analgesic widely used in surgical anesthesia. As the primary pharmacologically active metabolite of alfentanil, this compound plays a significant role in the overall pharmacokinetic and pharmacodynamic profile of the parent drug. The analysis of this compound in biological matrices presents particular challenges due to its relatively low concentrations in complex biological samples and the need for high sensitivity and specificity in detection methods. This application note provides detailed protocols for the extraction, detection, and quantification of this compound from various biological matrices, primarily focusing on plasma and urine samples.
The metabolism of alfentanil occurs primarily in the liver via the CYP3A4 enzyme system, with this compound representing the major N-dealkylated metabolite. Understanding the pharmacokinetic behavior of this compound is essential for comprehensive therapeutic drug monitoring and forensic investigations. Analytical methods must address several challenges including the similar chemical structures of alfentanil and its metabolites, the potential for interference from endogenous compounds, and the need to detect low analyte concentrations in small sample volumes. The protocols described herein have been optimized to address these challenges while maintaining efficiency and reproducibility.
Alfentanil is a synthetic opioid analgesic classified as a short-acting mu-opioid receptor agonist with rapid onset and brief duration of action. Compared to analogous anesthetics such as fentanyl and sufentanil, alfentanil exhibits the least potency, fastest onset of action, and shortest duration [1]. These properties make it particularly suitable for shorter surgical procedures or situations requiring rapid alterations in the level of consciousness. The drug is extensively metabolized in the liver, primarily via the CYP3A4 enzyme system, with this compound representing its major metabolite [1]. Understanding the pharmacokinetics of both alfentanil and this compound is essential for appropriate dosing regimens and predicting drug interactions.
The pharmacokinetic profile of alfentanil demonstrates rapid distribution and elimination, with a terminal half-life ranging from 1.5 to 1.8 hours [1]. This compound formation contributes to the overall pharmacological activity, though it is less potent than the parent compound. The volume of distribution for alfentanil ranges from 0.4 to 1 L/kg, with approximately 92% of the drug bound to plasma proteins [1]. These pharmacokinetic parameters highlight the importance of monitoring both alfentanil and its major metabolite to fully understand the exposure-response relationship in clinical and research settings.
The analysis of this compound in biological matrices presents several significant challenges that require specialized methodological approaches:
Low concentration levels: this compound typically circulates at much lower concentrations than the parent drug, necessitating highly sensitive detection methods with limits of quantification in the sub-nanogram per milliliter range [2].
Matrix complexity: Biological samples such as plasma and urine contain numerous interfering compounds that can co-extract with the analyte and compromise detection specificity.
Structural similarity: The close structural relationship between alfentanil, this compound, and other fentanyl analogs requires high-resolution separation techniques to achieve adequate resolution.
Extraction efficiency: Achieving high recovery of both polar metabolites and less polar parent compounds from the same biological sample demands optimized extraction protocols.
The gas chromatography-mass spectrometry (GC-MS) method for this compound analysis involves a multi-step extraction and derivatization process to ensure optimal recovery and detectability. The following procedure has been validated for human plasma samples but can be adapted for other biological matrices with appropriate modifications:
Sample Collection and Storage: Collect blood samples in heparinized tubes and separate plasma by centrifugation at 3000 × g for 10 minutes. Store plasma samples at -20°C or below until analysis to prevent degradation.
Alkaline Extraction: Transfer 1 mL of plasma to a glass extraction tube. Add 100 μL of internal standard solution (deuterated this compound recommended if available). Make the solution basic (pH ≈ 9) with 0.5 mL of 0.1 M sodium carbonate buffer (pH 9.2). Add 5 mL of extraction solvent (n-chlorobutane or ethyl acetate:hexane, 20:80, v/v) and mix vigorously for 10 minutes on a mechanical shaker.
Phase Separation: Centrifuge the samples at 3000 × g for 5 minutes to separate phases. Transfer the organic layer to a clean conical tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
Derivatization: Reconstitute the dried extract in 50 μL of pentafluoropropionic anhydride (PFPA) and 100 μL of ethyl acetate. Heat the mixture at 70°C for 20 minutes to form the pentafluoropropionyl derivative of this compound. Evaporate the reagents under nitrogen and reconstitute the derivative in 50 μL of ethyl acetate for GC-MS analysis [2] [3].
The GC-MS analysis requires optimization of several critical parameters to achieve adequate separation, sensitivity, and specificity:
GC Conditions: Use a capillary GC column (e.g., DB-5MS, 30 m × 0.25 mm i.d., 0.25 μm film thickness). Employ the following temperature program: initial temperature 100°C (hold for 1 minute), increase to 280°C at 25°C/minute, then to 300°C at 10°C/minute (hold for 5 minutes). Maintain the injector temperature at 250°C and use a 1:10 split ratio with a 1 μL injection volume.
MS Conditions: Operate the mass spectrometer in electron impact ionization (EI) mode with an ionization energy of 70 eV. Set the ion source temperature to 230°C and the interface temperature to 280°C. Use selected ion monitoring (SIM) for quantification with primary ions m/z 276, 232, and 140 for underivatized this compound, or m/z 414, 355, and 276 for the pentafluoropropionyl derivative [2] [3].
Table 1: GC-MS Method Performance Characteristics for this compound Analysis
| Parameter | Performance Value | Comments |
|---|---|---|
| Linear Range | 0.4-10 ng/mL | Correlation coefficient (r²) > 0.99 |
| Extraction Efficiency | > 99% | Consistent across concentration range |
| Limit of Detection | 0.1 ng/mL | Signal-to-noise ratio > 3:1 |
| Limit of Quantification | 0.4 ng/mL | Signal-to-noise ratio > 10:1 |
| Inter-day Precision | < 10% RSD | Across validation range |
Quantification of this compound is achieved by comparing the peak area ratio of the target analyte to the internal standard against a calibration curve prepared in drug-free matrix. The calibration curve should span the expected concentration range (0.4-10 ng/mL) and include at least six concentration levels. Quality control samples at low, medium, and high concentrations within the calibration range should be analyzed with each batch to ensure method accuracy and precision.
The identity of this compound is confirmed by comparing the retention time and ion ratio of the sample with those of the calibration standards. The retention time should not deviate by more than ±2% and the ion abundance ratios should be within ±20% of the average values from calibration standards. The method has demonstrated excellent precision with inter-day coefficients of variation typically below 10% across the validation range [2].
High-performance liquid chromatography (HPLC) provides an alternative analytical approach for this compound quantification that may be preferable in laboratories without GC-MS capability or when analyzing underivatized compounds. The sample preparation for HPLC analysis typically involves a solid-phase extraction (SPE) procedure:
Sample Pretreatment: Mix 1 mL of plasma or urine with 2 mL of 0.1 M phosphate buffer (pH 6.0) and 100 μL of internal standard solution (structural analog or deuterated standard).
Solid-Phase Extraction: Condition a mixed-mode cation-exchange SPE cartridge (e.g., Oasis MCX, 60 mg/3 mL) with 2 mL methanol followed by 2 mL of water. Apply the pretreated sample at a flow rate of approximately 1 mL/minute. Wash sequentially with 2 mL of water, 2 mL of 0.1 M hydrochloric acid, and 2 mL of methanol.
Elution: Elute this compound with 3 mL of dichloromethane:isopropanol:ammonium hydroxide (78:20:2, v/v/v). Evaporate the eluent to dryness under nitrogen at 40°C and reconstitute in 150 μL of mobile phase for HPLC analysis [4].
The HPLC separation of this compound can be achieved using reversed-phase chromatography with UV or mass spectrometric detection:
Column: Newcrom R1 HPLC column (4.6 × 150 mm, 3 μm particle size) or equivalent C8/C18 column suitable for basic compound separation.
Mobile Phase: Acetonitrile:water:phosphoric acid (30:70:0.1, v/v/v). For mass spectrometric detection, replace phosphoric acid with formic acid (0.1%) for improved compatibility.
Chromatographic Conditions: Maintain a flow rate of 1.0 mL/minute with column temperature at 35°C. Use an injection volume of 10-50 μL depending on detection sensitivity requirements.
Detection: For UV detection, monitor at 210 nm for optimal sensitivity. For LC-MS applications, use electrospray ionization in positive mode with multiple reaction monitoring (MRM) transitions m/z 277→105 and m/z 277→155 for this compound [4].
Table 2: HPLC Method Conditions for this compound Analysis
| Parameter | Conditions | Alternative Options |
|---|---|---|
| Stationary Phase | Newcrom R1 | C18, phenyl-hexyl, or biphenyl columns |
| Mobile Phase | Acetonitrile:water with acid modifier | Methanol:water with ammonium formate |
| Detection Mode | UV at 210 nm | MS/MS for enhanced specificity |
| Retention Time | ~4.5 minutes | Method-dependent |
| Theoretical Plates | >5000 | Column-dependent |
Achieving optimal separation of this compound from matrix components and potentially co-administered drugs requires careful method optimization. Several factors should be considered during method development:
pH adjustment: The retention and peak shape of this compound, a basic compound, can be significantly improved by adding acidic modifiers to the mobile phase to suppress silanol interactions.
Column selection: Columns specifically designed for basic compounds, such as the Newcrom R1 with low silanol activity, provide superior peak shape and separation efficiency compared to standard C18 columns.
Gradient elution: For samples with complex matrices, a gradient elution program starting with low organic content (5-10% acetonitrile) and increasing to 60-70% over 10-15 minutes can improve resolution of this compound from endogenous compounds.
Comprehensive method validation is essential to demonstrate the reliability, specificity, and reproducibility of this compound assays in biological matrices. Key validation parameters and typical performance characteristics include:
Linearity and Range: The calibration curve for this compound typically exhibits linearity from 0.4 to 10 ng/mL for GC-MS methods [2]. For HPLC methods with less sensitive detection, the linear range may be higher (1-100 ng/mL). Linearity is confirmed by a correlation coefficient (r²) of 0.99 or better and back-calculated standards within ±15% of nominal values.
Accuracy and Precision: Method accuracy should be within ±15% of the nominal value for all quality control levels, with precision demonstrating less than 15% relative standard deviation (RSD) both within-run and between-run. For the lower limit of quantification, acceptance criteria may be expanded to ±20% [2].
Specificity: The method must demonstrate no significant interference from endogenous matrix components, alfentanil, or other commonly co-administered drugs at the retention time of this compound. This is typically confirmed by analyzing blank matrices from at least six different sources.
Stability assessment of this compound under various storage and processing conditions is critical for generating reliable data:
Short-term stability: this compound in plasma remains stable for at least 24 hours at room temperature and through three freeze-thaw cycles.
Long-term stability: this compound demonstrates stability in plasma for at least 6 months when stored at -20°C or below.
Extraction efficiency: The recovery of this compound using the described GC-MS method exceeds 99%, while alfentanil recovery is approximately 70% [2]. For HPLC methods with solid-phase extraction, recoveries typically range from 85-95% for both compounds.
Table 3: Comparative Analysis of this compound Methodologies
| Parameter | GC-MS Method | HPLC-UV Method | LC-MS/MS Method |
|---|---|---|---|
| Sensitivity | 0.4 ng/mL | 1-5 ng/mL | 0.1-0.5 ng/mL |
| Specificity | High | Moderate | Very High |
| Throughput | Moderate | High | High |
| Sample Prep | Complex | Moderate | Moderate |
| Cost | High | Low | High |
| Applications | Research, Forensic | Clinical monitoring | Research, Forensic |
Analysts may encounter several common issues during this compound extraction and analysis that can impact data quality:
Poor recovery: Low extraction efficiency may result from improper pH adjustment during liquid-liquid extraction or insufficient conditioning of SPE cartridges. Verify pH using pH paper or meter before extraction.
Matrix effects: In LC-MS methods, ion suppression or enhancement can significantly impact quantification. Use a stable isotope-labeled internal standard when available and perform post-column infusion experiments to identify regions of ion suppression.
Chromatographic issues: Peak tailing for this compound, common with basic compounds, can be minimized by using specially designed columns for basic compounds or adding competing amines to the mobile phase.
Carryover: Given the potential for high concentration samples, implement adequate needle and injector wash protocols and consider injecting blank samples after high-concentration calibrators or suspected high-concentration patient samples.
Several alternative techniques may be employed for this compound analysis depending on available instrumentation and specific application requirements:
Immunoaffinity chromatography: This technique uses immobilized antibodies specific to this compound or related compounds for highly selective extraction from complex matrices. While not widely available for this compound, immunoaffinity approaches can provide exceptional cleanup for challenging applications [5].
LC with high-resolution MS: Time-of-flight (TOF) or Orbitrap mass analyzers provide exact mass measurements that enhance specificity and enable retrospective data analysis without reinjection.
Multianalyte methods: Developing comprehensive screening methods that simultaneously quantify alfentanil, this compound, and other fentanyl analogs improves laboratory efficiency for applications such as therapeutic drug monitoring and forensic investigation [3].
The following workflow diagram illustrates the complete GC-MS method for this compound analysis from sample preparation to final quantification:
Workflow Title: GC-MS Analysis Procedure for this compound
The analytical methods described in this application note provide robust and reliable approaches for the quantification of this compound in biological matrices. The GC-MS method offers high sensitivity and specificity with a validated range of 0.4-10 ng/mL, making it suitable for pharmacokinetic studies and forensic applications where low concentration detection is critical [2]. The HPLC-based method provides a practical alternative with adequate sensitivity for many clinical monitoring applications.
Method selection should be guided by several factors including required sensitivity, available instrumentation, sample throughput needs, and operator expertise. The derivatization GC-MS approach remains the gold standard for ultratrace analysis, while LC-MS/MS methods offer an excellent balance of sensitivity, specificity, and throughput for most routine applications. As research continues to elucidate the pharmacological significance of this compound, these analytical methods will play an increasingly important role in understanding the complete pharmacokinetic profile of alfentanil therapy and detecting potential misuse.
This compound is the principal N-dealkylated metabolite of the synthetic opioid alfentanil, which is used clinically as a potent analgesic but has also emerged among new psychoactive substances of concern. Alfentanil undergoes extensive hepatic metabolism primarily via CYP3A enzymes (both CYP3A4 and CYP3A5), with this compound formation representing a major metabolic pathway alongside N-phenylpropionamide production [1]. The metabolic transformation occurs through oxidative N-dealkylation, resulting in the removal of the phenethyl group from the piperidine nitrogen atom. As the opioid crisis has evolved, the emergence of novel synthetic opioids (NSOs), including various fentanyl analogs, has created significant analytical challenges for forensic and clinical laboratories worldwide [2] [3]. These substances continue to appear on recreational drug markets, often as designer alternatives to circumvent controlled substance legislation.
The identification and quantification of this compound and other fentanyl analog metabolites in biological matrices present substantial technical difficulties due to several factors:
These challenges necessitate robust, sensitive, and specific analytical methods for reliable metabolite identification and quantification in both clinical and forensic contexts [2] [3]. The development of such methods is crucial for accurate documentation of drug exposure, understanding metabolic pathways, and interpreting toxicological findings in cases of intoxication or fatalities involving synthetic opioids.
The analysis of this compound and related metabolites primarily relies on mass spectrometric techniques coupled with various separation methods. The choice of instrumentation depends on the required sensitivity, specificity, and the need for either targeted quantification or untargeted identification.
Table 1: Mass Spectrometry Techniques for this compound and Metabolite Analysis
| Technique | Applications | Key Advantages | Typical LOQ |
|---|---|---|---|
| GC-MS [4] | Targeted screening of N-dealkylated metabolites | Stable derivatization products with good chromatographic properties | 0.3 ng/mL (urine) |
| LC-MS/MS (Tandem MS) [2] | Multi-analyte quantification in biological matrices | High specificity and sensitivity; no derivatization required | 2-6 ng/L (blood/urine) |
| LC-QTOF-MS [5] [6] | Untargeted screening and structural elucidation | High resolution and accurate mass measurement | Compound-dependent |
| UHPLC-MS/MS [7] | High-throughput quantification | Fast separation with maintained sensitivity | 2-6 ng/L (blood/urine) |
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the predominant technique for this compound quantification in biological matrices, typically achieving limits of quantification (LOQ) in the low nanogram per liter range [2] [7]. This exceptional sensitivity is crucial for detecting metabolites like this compound, which may be present at very low concentrations despite significant parent drug exposure. Modern ultra-high-performance liquid chromatography (UHPLC) methods enable rapid separations, with one comprehensive method reporting a chromatographic runtime of just 8 minutes for 23 fentanyl-related analytes and metabolites [2]. This high throughput is particularly valuable in forensic and clinical settings where efficient processing of numerous samples is required.
For structural elucidation of unknown metabolites, high-resolution mass spectrometry (HRMS) using quadrupole time-of-flight (QTOF) instrumentation provides unparalleled capabilities [5] [6]. The accurate mass measurements facilitated by QTOF systems allow for confident determination of elemental compositions of detected metabolites, which is especially valuable when reference standards are unavailable. When paired with data-independent acquisition modes such as SWATH, QTOF systems can comprehensively record fragmentation data for all detected ions, creating rich datasets suitable for both targeted and untargeted analyses [5]. This approach has proven particularly valuable for studying the metabolism of emerging fentanyl analogs, where reference standards may not be commercially available.
Effective sample preparation is crucial for reliable this compound detection and quantification, serving to concentrate the analyte and remove matrix components that can interfere with analysis.
Table 2: Sample Preparation Methods for Different Biological Matrices
| Matrix | Preparation Method | Procedure Highlights | Key Applications |
|---|---|---|---|
| Urine [2] [8] | Dilute-and-shoot; PALME | Minimal processing; high enrichment with low solvent consumption | High-throughput screening; sensitive quantification |
| Whole Blood [2] [7] | Liquid-liquid extraction (LLE) | Organic solvent extraction; protein precipitation | Forensic toxicology; postmortem analysis |
| Hair [2] [7] | Solid-phase extraction (SPE) | Digestion followed by selective extraction | Long-term exposure assessment |
| Hepatocyte Incubations [6] | Protein precipitation | Acetonitrile quenching and precipitation | In vitro metabolism studies |
For urine samples, the dilute-and-shoot approach provides a rapid, minimal cleanup preparation suitable for high-throughput analysis [2]. However, for enhanced sensitivity, more sophisticated techniques such as parallel artificial liquid membrane extraction (PALME) have been developed, achieving remarkable enrichment factors while consuming only minimal volumes of organic solvent [8]. This green chemistry approach has demonstrated capability to detect fentanyl analogs and metabolites at parts-per-trillion (ppt) levels, making it particularly valuable for detecting low-abundance metabolites.
For blood matrices, liquid-liquid extraction (LLE) remains widely employed, effectively isolating analytes from complex protein-rich matrices while reducing ion suppression effects in mass spectrometric analysis [2] [7]. Hair analysis requires more extensive sample preparation, typically involving digestion steps followed by solid-phase extraction (SPE) to isolate analytes from the hair matrix [2]. This approach enables the detection of this compound and other metabolites over an extended time frame, providing valuable information about long-term or chronic exposure to alfentanil.
To generate and identify this compound and other metabolites of alfentanil using cryopreserved human hepatocytes as an in vitro model system for human hepatic metabolism.
Analyze samples using LC-QTOF-MS with both full scan and data-dependent MS/MS acquisition. Identify potential metabolites by detecting characteristic mass shifts from the parent alfentanil and interpreting MS/MS fragmentation patterns. Comparison with synthetically derived reference standards is recommended for definitive structural confirmation [6] [9].
To detect and quantify this compound, alfentanil, and related metabolites in human urine samples using UHPLC-MS/MS for clinical and forensic toxicology applications.
Structural elucidation of this compound and related metabolites requires a systematic approach combining analytical data with chemical reasoning. The process typically begins with detecting potential metabolites through mass shifts from the parent compound, followed by detailed investigation of fragmentation patterns to propose structural hypotheses. For fentanyl analogs like alfentanil, the most common metabolic transformations include:
A critical challenge in metabolite identification is distinguishing between isomeric metabolites, particularly for hydroxylated species where the hydroxyl group can be incorporated at different positions. For instance, hydroxylation of the phenethyl moiety can occur at the β-position (on the carbon adjacent to the nitrogen) or at various positions on the aromatic ring (2-, 3-, or 4-positions) [6] [9]. These isomers often exhibit nearly identical mass spectrometric fragmentation patterns, making differentiation by MS/MS alone extremely challenging without reference standards.
Definitive structural characterization of metabolites typically requires a combination of approaches:
Synthesis of reference standards: Preparation of suspected metabolites allows direct comparison of chromatographic retention times and fragmentation patterns [6] [9]. For hydroxylated metabolites, this may involve synthesizing all possible positional isomers to establish elution order and characteristic fragments.
LC-QTOF-MS with accurate mass measurement: High-resolution mass spectrometry provides elemental composition information for both parent ions and fragment ions, significantly narrowing possible structural assignments [6]. The typical mass accuracy of <5 ppm for QTOF instruments greatly enhances confidence in proposed structures.
Nuclear magnetic resonance (NMR) spectroscopy: While not always feasible due to sample amount requirements, NMR provides unequivocal structural information, particularly for distinguishing isomeric metabolites [3]. This technique is most commonly applied to metabolites isolated from larger-scale incubations.
Hydrogen-deuterium exchange: Monitoring the exchange of labile hydrogen atoms can provide information about the number of exchangeable hydrogens, helping to identify functional groups such as hydroxyls and amines.
Table 3: Characteristic Metabolites of Alfentanil and Related Fentanyl Analogs
| Metabolite | Biotransformation | Mass Shift (from parent) | Key Fragments | Analytical Significance |
|---|---|---|---|---|
| This compound | N-dealkylation | -106.078 Da | m/z 231.170 (C13H19N3O+) | Primary metabolite; major biomarker |
| β-OH-Alfentanil | Hydroxylation (β) | +16.026 Da | m/z 353.233 (C21H29N3O2+) | Active metabolite; minor pathway |
| 4-OH-Alfentanil | Hydroxylation (aromatic) | +16.026 Da | m/z 353.233 (C21H29N3O2+) | Positional isomer requiring chromatographic separation |
| 4-OH-3-OMe-Alfentanil | Hydroxylation + methylation | +46.041 Da | m/z 383.244 (C22H31N3O3+) | Phase II metabolite; longer detection window |
Research has demonstrated consistent metabolic patterns across fentanyl analogs, with N-dealkylation to form nor-compounds being a universal primary metabolic pathway [6] [3] [9]. For alfentanil specifically, studies have shown that it is metabolized as avidly by both CYP3A4 and CYP3A5, suggesting that polymorphic CYP3A5 expression may contribute to inter-individual variability in alfentanil metabolism and this compound formation [1]. This metabolic consistency provides a strategic advantage when encountering novel analogs, as initial method development can focus on these common transformations.
Untargeted metabolomics has emerged as a powerful complementary approach for detecting fentanyl analog exposure, including alfentanil use. This strategy focuses not on the drug metabolites themselves, but on the systemic metabolic perturbations induced by drug exposure [5] [10]. The metabolomics workflow involves comprehensive LC-HRMS analysis of biological samples followed by multivariate statistical analysis to identify endogenous metabolites whose levels are altered by drug exposure.
Experimental designs for opioid metabolomics have included both in vivo models (mice receiving controlled drug administrations) and in vitro systems (HepG2 hepatocyte cell lines) [5] [10]. These studies have revealed that opioid exposure produces detectable alterations in endogenous metabolic pathways, particularly those related to energy metabolism and catecholamine biosynthesis. A key finding from these investigations is that different opioids produce characteristic metabolic signatures that can be discriminated using pattern recognition techniques, with one study reporting 96% sensitivity and 74% specificity for distinguishing fentanyl exposure using a single-class SIMCA model [5].
The continuous emergence of novel fentanyl analogs necessitates analytical methods that can detect unexpected or newly encountered substances. To address this challenge, comprehensive screening approaches have been developed that combine multiple analytical strategies:
Suspected-target screening: Using high-resolution mass spectrometry libraries to screen for hundreds of potential analogs and metabolites, including those not previously encountered in the specific laboratory [2] [7].
Metabolic pattern prediction: Leveraging the consistent metabolic patterns observed across fentanyl analogs to predict likely metabolites of new analogs [6] [9]. For instance, the consistent observation of 4-OH-3-OMe metabolites across multiple fentanyl analogs provides a specific target for metabolite screening.
Data-independent acquisition: Employing acquisition modes like SWATH that fragment all ions within selected mass ranges, creating comprehensive datasets that can be retrospectively mined for new analogs as they are identified [5].
These approaches have been incorporated into validated methods capable of detecting fentanyl and 22 analogs and metabolites in various biological matrices, with exceptional sensitivity reaching 2-6 ng/L in blood and urine and 11-21 pg/g in hair [2] [7]. The ability to detect these substances across multiple matrices provides flexibility in method selection based on available specimens and the desired window of detection.
The identification and quantification of this compound and related metabolites require sophisticated analytical approaches combining efficient sample preparation, high-resolution separation, and sensitive mass spectrometric detection. The protocols outlined in this document provide validated methods for detecting these compounds in various biological matrices, with applications in clinical toxicology, forensic science, and drug development. As the landscape of novel synthetic opioids continues to evolve, the integration of targeted quantification with untargeted screening and metabolomics approaches will be essential for comprehensive analytical coverage. The consistency observed in metabolic patterns across fentanyl analogs provides a strategic advantage for method development, allowing toxicologists to anticipate likely metabolites of newly emerging analogs even before reference standards become available.
This compound, with the chemical formula C₁₆H₂₄N₂O₂, is a known metabolite of the potent synthetic opioid alfentanil [1] [2]. In humans, the main metabolic pathway for alfentanil is N-dealkylation at the piperidine nitrogen, forming this compound, which can account for approximately 30% of the administered dose [3]. Its identification in biological samples is crucial in clinical and forensic toxicology, particularly for confirming alfentanil use or exposure [4].
The table below summarizes the key chemical identifiers and predicted properties of this compound:
| Property | Value / Description |
|---|---|
| IUPAC Name | N-[4-(methoxymethyl)piperidin-4-yl]-N-phenylpropanamide [1] |
| CAS Number | 61086-18-8 [2] |
| Molecular Weight | 276.374 g/mol (Average); 276.183778022 g/mol (Monoisotopic) [1] |
| Molecular Formula | C₁₆H₂₄N₂O₂ [1] [2] |
| SMILES | CCC(=O)N(C1=CC=CC=C1)C1(COC)CCNCC1 [1] |
| LogP | 1.68 [2] |
| Water Solubility | 1.63 mg/mL (Predicted) [1] |
| Collision Cross Section (CCS) [M+H]+ | 164.634 Ų (Predicted by DeepCCS 1.0) [1] |
This protocol outlines a method for detecting and confirming this compound in solution using liquid chromatography-mass spectrometry (LC-MS), synthesizing information from application notes and recent metabolic studies.
The table below details the suggested instrumental parameters:
| Parameter | Configuration |
|---|---|
| Chromatography System | Ultra-High-Pressure Liquid Chromatography (UHPLC) |
| Mass Spectrometer | Q Exactive HF Hybrid Quadrupole-Orbitrap [5] |
| Chromatographic Column | ACQUITY UPLC HSS T3 (150 mm × 2.1 mm, 1.8 μm) [5] |
| Column Temperature | 30 °C [5] |
| Flow Rate | 0.3 mL/min [5] |
| Injection Volume | 1-10 µL (method-dependent) |
| Mobile Phase Gradient | • 0-1.0 min: Hold at 1% B • 1.0-8.0 min: Ramp to 99% B • 8.0-10.0 min: Hold at 99% B • 10.0-10.1 min: Ramp to 1% B • 10.1-12.0 min: Re-equilibrate at 1% B [5] | | Ionization Mode | Positive Electrospray Ionization (ESI+) [5] | | Data Acquisition | Full-scan and/or Targeted SIM/t-MS² |
An alternative reversed-phase HPLC method has been reported, utilizing a Newcrom R1 column with a mobile phase containing acetonitrile, water, and phosphoric acid. For mass spectrometry compatibility, phosphoric acid should be replaced with formic acid [2].
The following diagram illustrates the complete experimental workflow for analyzing this compound, from sample preparation to data interpretation:
The primary application of a this compound reference standard is in the field of toxicology and drug metabolism:
This compound is a metabolite or derivative of the synthetic opioid Alfentanil [1]. The table below summarizes its basic chemical identification data.
| Property | Value |
|---|---|
| CAS Number | 61086-18-8 [2] |
| Molecular Formula | C({16})H({24})N({2})O({2}) [2] |
| Molecular Weight | 276.381 g/mol [2] |
| Synonyms | N-[4-(Methoxymethyl)piperidin-4-yl]-N-phenylpropanamide [2] |
| LogP | 1.68 [2] |
While a direct protocol for this compound is unavailable, a highly sensitive electrochemical sensor was developed for its parent compound, Alfentanil, and Fentanyl. You can adapt this methodology for this compound [3].
The following diagram illustrates the hypothesized experimental workflow for developing this analysis, adapted from the general approach used for fentanyl and alfentanil.
This protocol is adapted from the method for fentanyl and alfentanil, as detailed in [3].
Based on the performance for Alfentanil, the following table outlines the expected key analytical parameters for this compound after optimization.
| Validation Parameter | Anticipated Performance for this compound |
|---|---|
| Linear Range | 0.02 - 7.0 µM (estimated) |
| Detection Limit (LOD) | < 10 nM (estimated) |
| Quantification Limit (LOQ) | < 30 nM (estimated) |
| Selectivity | High against common interferents (e.g., uric acid, ascorbic acid) |
| Reproducibility | RSD < 5% (n=5) |
| Stability | > 95% initial response after 2 weeks |
| Application | Spiked human serum |
Since electrochemical data is scarce, note that this compound has been successfully separated using reversed-phase HPLC, which could be used for validation or complementary analysis [2].
Noralfentanil, the principal metabolite of the synthetic opioid alfentanil, requires highly sensitive and specific analytical methods for accurate quantification in biological matrices. This application note provides a detailed GC-MS protocol for the simultaneous determination of alfentanil and this compound in human plasma, enabling pharmacokinetic studies and clinical monitoring. The method described herein is adapted from a validated approach originally published for fentanyl-class compounds [1] [2].
The analytical challenge for this compound lies in its relatively low concentration in biological samples compared to the parent drug, necessitating efficient extraction and derivatization to enhance chromatographic performance and detection sensitivity. The method outlined below addresses these challenges through optimized sample preparation and derivatization techniques specifically designed for GC-MS analysis.
The sample preparation method for this compound builds upon established approaches for fentanyl analogs [1] [2], with specific modifications to optimize this compound recovery.
Table: Derivatization Reaction Conditions for this compound
| Parameter | Specification |
|---|---|
| Reagent | Pentafluoropropionic anhydride (PFPA) |
| Volume | 50 μL |
| Solvent | Ethyl acetate |
| Volume | 100 μL |
| Temperature | 70°C |
| Time | 30 minutes |
| Quenching | Evaporation under nitrogen stream |
| Reconstitution | 50 μL ethyl acetate |
Derivatization Steps:
Table: GC-MS Instrument Parameters for this compound Analysis
| Parameter | Specification |
|---|---|
| GC Conditions | |
| Column | DB-5MS (30 m × 0.25 mm ID, 0.25 μm) |
| Injector Temperature | 280°C |
| Injection Volume | 1-2 μL (splitless mode) |
| Carrier Gas | Helium, constant flow 1.0 mL/min |
| Oven Program | 180°C (hold 1 min) to 300°C at 10°C/min (hold 8 min) |
| MS Conditions | |
| Ionization Mode | Electron Impact (EI) |
| Electron Energy | 70 eV |
| Ion Source Temperature | 230°C |
| Interface Temperature | 250°C |
| Solvent Delay | 4 minutes |
Table: Method Validation Parameters for this compound and Alfentanil [1]
| Parameter | This compound | Alfentanil |
|---|---|---|
| Linear Range | 0.4-10 ng/mL | 5-500 ng/mL |
| Correlation Coefficient (r²) | >0.99 | >0.99 |
| Extraction Efficiency | >99% | 70% |
| Inter-day Precision (CV%) | <10% | <10% |
The method demonstrates exceptional sensitivity for this compound, with a lower limit of quantification (LLOQ) of 0.4 ng/mL in human plasma [1]. This sensitivity is sufficient for detecting this compound in pharmacokinetic studies following therapeutic alfentanil administration.
The extraction efficiency for this compound exceeds 99%, significantly higher than the 70% recovery observed for the parent compound alfentanil [1]. This high efficiency facilitates reliable quantification of the metabolite at low concentrations.
The following diagram illustrates the complete sample preparation and analysis workflow for this compound determination in plasma samples:
The pentafluoropropionyl derivative of this compound produces stable compounds with excellent gas chromatographic properties and generates high-mass fragments in their mass spectra, providing enhanced specificity for detection and quantification [2]. This derivatization approach significantly improves the method's sensitivity compared to underivatized analysis.
The method employs specific ion monitoring to enhance detection reliability. For this compound derivatives, characteristic high-mass fragments should be identified and used for quantification. The pentafluorobenzamide derivatives described in the literature produce unique mass spectral fragments that enable specific identification [2].
While this protocol describes GC-MS analysis, researchers should note that LC-MS/MS methodologies have become increasingly prevalent for fentanyl analog analysis due to superior sensitivity and often eliminate the need for derivatization [3] [4] [5]. However, GC-MS remains a robust and accessible technique for laboratories without advanced LC-MS/MS capabilities.
Table: Common Issues and Solutions in this compound Analysis
| Problem | Potential Cause | Solution |
|---|---|---|
| Low Recovery | Incomplete derivatization | Ensure reaction temperature and time are precisely controlled |
| Poor Chromatography | Active sites in GC system | Use deactivated liners and regular column maintenance |
| Inconsistent Results | Variable derivatization yield | Use fresh derivatization reagent and maintain anhydrous conditions |
| High Background | Sample contamination | Use high-purity solvents and clean glassware |
The GC-MS method described herein provides a robust and sensitive approach for quantifying this compound in human plasma samples. The method demonstrates excellent linearity, precision, and accuracy across therapeutically relevant concentration ranges. The detailed protocol enables reliable implementation in analytical laboratories engaged in pharmaceutical research or clinical monitoring of alfentanil therapy.
The derivatization strategy employing pentafluoropropionic anhydride significantly enhances the chromatographic performance and detection sensitivity of this compound, addressing the analytical challenges posed by its low concentration in biological samples. This method is suitable for application in pharmacokinetic studies and therapeutic drug monitoring programs.
1. Introduction Noralfentanil is a significant compound in the context of synthetic opioid analysis. A robust and validated HPLC method is essential for its detection and quantification in various samples, supporting forensic toxicology, pharmacokinetic studies, and drug development [1] [2]. This application note outlines a developed method and a comprehensive validation protocol based on standard guidelines [3] [4].
2. Materials and Methods
2.1. Chemicals and Reagents
2.2. Instrumentation and Chromatographic Conditions The following table summarizes the proposed chromatographic conditions, synthesized from a published application for this compound and general UHPLC-MS/MS methods for fentanyl analogs [1] [2].
Table 1: Instrumental and Chromatographic Conditions
| Parameter | Specification |
|---|---|
| HPLC System | UHPLC system capable of handling high back-pressures |
| Column | Newcrom R1 (or equivalent C8/low silanol activity column) [1] |
| Column Dimensions | 100 mm x 4.6 mm, 3 µm (for fast UPLC applications) [1] |
| Column Temperature | 25-40°C |
| Mobile Phase | Gradient or isocratic elution with Acetonitrile/Water/Acid |
| Flow Rate | 0.4 - 1.0 mL/min |
| Detection | Mass Spectrometry (MS) or UV Detection |
| Injection Volume | 5 - 20 µL |
2.3. Experimental Workflow The diagram below illustrates the key stages of the analytical process for this compound.
3.1. Sample Preparation The preparation protocol depends heavily on the sample matrix.
3.2. Method Validation Protocol Once the method is developed, it must be validated. The following parameters should be assessed, typically following ICH guidelines [3] [4] [5]. The table includes expected performance targets based on related methods.
Table 2: Method Validation Parameters and Targets
| Validation Parameter | Protocol Description | Acceptance Criteria / Expected Performance |
|---|---|---|
| Specificity | Inject blank matrix and spiked samples to confirm no interference at the retention time of this compound [4]. | Complete separation from interferents [7]. |
| Linearity & Range | Analyze a minimum of 5 concentrations in the expected range (e.g., 50-150% of target) in triplicate [4]. | Correlation coefficient (R²) > 0.99 [7] [5]. |
| Accuracy | Spike the analyte into the matrix at 3 levels (e.g., 80%, 100%, 120%). Analyze replicates (n≥3) at each level [4] [5]. | Mean recovery of 85-115% [6]. |
| Precision | Repeatability (Intra-day): 6 replicates at 100% concentration [4]. Intermediate Precision (Inter-day): Different days, analysts, or instruments. | RSD ≤ 2% for assay, ≤ 15% for impurities at low levels [7] [6]. | | LOD & LOQ | Determine via signal-to-noise ratio (S/N) of low concentration samples. LOD: S/N ≈ 3:1. LOQ: S/N ≈ 10:1 with RSD < 10% [4] [5]. | LOQ target: ~0.04 µg/mL (from fentanyl citrate injection study) [7]. | | Robustness | Deliberately vary parameters (e.g., temperature ±2°C, flow rate ±0.1 mL/min, mobile phase pH ±0.1) [4]. | Method remains unaffected by small variations. |
3.3. System Suitability Test Before running analytical batches, perform a system suitability test. This ensures the chromatographic system is performing adequately [4].
Developing a new method requires systematic optimization. Key challenges and strategies are summarized below.
This document provides a foundational protocol and validation framework for analyzing this compound by HPLC. The conditions and targets are extrapolated from highly relevant sources and established guidelines. You should use this as a starting point for your own experimental work, adapting and validating every parameter rigorously in your specific laboratory environment to ensure reliability and reproducibility.
The core of the interference problem lies in the design of the assays and the chemical nature of the compounds involved.
Here are detailed methodologies and steps to identify and reduce norfentanyl interference.
This protocol is adapted from laboratory assessments of fentanyl test strips [1].
1. Objective: To determine the cross-reactivity of your fentanyl assay with norfentanyl and other potential interferents. 2. Materials: * Fentanyl test strips or immunoassay kits (note the manufacturer and lot number) [1]. * Analytical-grade standards: Fentanyl, norfentanyl, and potential interferents (e.g., methamphetamine, diphenhydramine, lidocaine) [1]. * Solvent (e.g., deionized water, specified buffer). * Standard laboratory equipment (vials, pipettes, etc.). 3. Procedure: * Prepare Solutions: Serially dilute the fentanyl, norfentanyl, and other interferent standards in your solvent to create a range of concentrations [1]. * Test Samples: Following the manufacturer's instructions, immerse a test strip into each dilution for the specified time (e.g., 10 seconds) [1]. * Interpret Results: Record the results (positive/negative) within the recommended time frame (e.g., 5 minutes) for each concentration [1]. * Document: Note the lowest concentration at which a positive result is observed for each substance. This establishes the effective cutoff and cross-reactivity profile for your specific assay lot.
Q1: How can I minimize false positives from norfentanyl and other interferents in my immunoassay? A: The primary strategy is sample dilution. Some community harm reduction organizations advocate for diluting samples to a concentration of 2 mg/mL to avoid false positives caused by substances like methamphetamine and MDMA [1]. However, a critical trade-off exists:
Q2: What is the gold-standard method to confirm fentanyl results and rule out interference? A: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the reference method [2] [3] [4]. It does not rely on antibody binding and can accurately distinguish and measure fentanyl, norfentanyl, and other analogs based on their unique mass-to-charge ratios, providing definitive confirmation.
Q3: Are there any special considerations for handling samples from regular fentanyl users? A: Yes. Pharmacokinetic studies show that fentanyl and norfentanyl can have protracted renal clearance in persons with opioid use disorder. Norfentanyl, in particular, was detected in urine for a mean of over 13 days after last use, with one case lasting 26 days [4]. This prolonged excretion should be considered when interpreting positive results.
The table below summarizes quantitative data on substances known to interfere with fentanyl test strips.
Table 1: Documented Interferents with Fentanyl Test Strips
| Substance Category | Example Compounds | Observed Effect |
|---|---|---|
| Fentanyl Analogs | Carfentanil, Acetyl fentanyl, Furanyl fentanyl, etc. | Cross-reactivity (positive result) [1] |
| Fentanyl Metabolites | Norfentanyl | Cross-reactivity (positive result) [2] [3] |
| Common Adulterants | Diphenhydramine, Lidocaine | False Positive [1] |
| Stimulants | MDMA, Methamphetamine | False Positive [1] |
The following diagram visualizes the key decision points and procedures in a method validation workflow to address assay interference.
Q1: What are the primary challenges in detecting noralfentanil and similar metabolites? The main challenges are the very low concentrations of these compounds in biological samples and the complexity of the biological matrix (like blood or urine) which can suppress the instrument's signal. Achieving high sensitivity and selectivity is paramount [1] [2].
Q2: Which sample preparation technique is recommended for best sensitivity? While traditional Liquid-Liquid Extraction (LLE) is effective and widely used [3] [4], newer techniques like Parallel Artificial Liquid Membrane Extraction (PALME) have shown superior performance. PALME provides high enrichment factors and significantly reduces matrix effects, leading to lower detection limits [2].
Q3: My method's sensitivity is insufficient. Should I focus on sample prep or instrument tuning? Always start with sample preparation. A clean and concentrated sample extract is the foundation for high sensitivity. Even the best mass spectrometer cannot compensate for a poorly prepared sample. After optimizing sample prep, you can fine-tune instrument parameters for further gains.
A critical step for achieving a clean sample and minimizing matrix effects.
The following workflow outlines the optimized PALME procedure:
After sample prep, instrument settings are key. The following parameters are based on a validated UHPLC-MS/MS method [1].
Liquid Chromatography (UHPLC) Conditions:
Mass Spectrometry (MS) Conditions:
Critical MS Transitions for Norfentanyl Compounds: The table below lists example MRM transitions. Note that these are illustrative; you must optimize for your specific instrument.
| Compound Name | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Note |
|---|---|---|---|---|
| Norfentanyl | 233.2 | 84.1 | 150.1 | Base peak is often the piperidine ring fragment [3] [4] |
| Norsufentanil | 289.2 | 113.1 | 210.1 | |
| This compound | 281.2 | 197.1 | 105.1 | |
| Cyclopropyl Norfentanyl | 259.2 | 84.1 | 110.1 | [1] |
| Acetyl Norfentanyl | 261.2 | 84.1 | 112.1 | [1] |
The following table summarizes the sensitivity (Limit of Quantification - LOQ) achievable with different optimized methods across various sample types.
| Analytical Method | Sample Type | Target Analytes | LOQ (Sensitivity) | Citation |
|---|---|---|---|---|
| GC-MS (with derivatization) | Urine | Norfentanyl, Norsufentanil, this compound | 0.3 ng/mL | [3] |
| LC-MS/MS (LLE) | Plasma & Urine | Fentanyl, Norfentanyl, Alfentanil, etc. | 0.1 ng/mL | [4] |
| UHPLC-MS/MS (Various SPE/LLE) | Whole Blood, Urine, Hair | 23 Fentanyl analogs & metabolites | 2-6 ng/L (0.002-0.006 ng/mL) | [1] |
| LC-MS/MS (PALME) | Urine | 23 Fentanyl analogs & metabolites | 0.1 - 5 ng/mL | [2] |
For any analytical method used in pharmaceutical development, validation proves that the procedure is suitable for its intended use. The International Council for Harmonisation (ICH) guideline Q2(R1) outlines the key performance characteristics that must be demonstrated [1] [2] [3]. The main parameters are summarized in the table below.
| Validation Parameter | Definition & Purpose | Typical Acceptance Criteria |
|---|---|---|
| Specificity/Selectivity | Ability to measure noralfentanil without interference from other components (matrix, impurities) [1]. | No interference at the retention time of this compound [1]. |
| Accuracy | Closeness of test results to the true value [1] [3]. | Recovery of 98-102% for the assay of a drug substance [3] [4]. |
| Precision
The following methodology, adapted from a validated method for fentanyl and its metabolite norfentanyl, can serve as a robust starting point for this compound analysis [5].
1. Instrumentation and Chromatography
2. Sample Preparation (Liquid-Liquid Extraction) This optimized extraction protocol provides high recovery [5].
3. Method Validation The method should be validated by assessing the parameters listed in the table above. For a quantitative method like this, key data to establish includes [5]:
This experimental workflow can be visualized as follows:
Challenge 1: Poor Recovery of this compound
Challenge 2: Inadequate Sensitivity (High LOD/LOQ)
Challenge 3: Lack of Specificity (Interfering Peaks)
Challenge 4: Poor Chromatographic Peak Shape
Q1: What is the most critical step in sample preparation for this compound? A1: The pH adjustment prior to extraction is critical. Fentanyl analogs are weak bases, and adjusting the urine to a highly alkaline pH (11.5-12.0) ensures the molecule is non-ionized, which dramatically improves its partitioning into the organic solvent and thus the recovery [5].
Q2: When should I revalidate my this compound analytical method? A2: Revalidation is required when there are changes that could impact the method's performance. This includes changes in the sample matrix, the analytical instrumentation, the method parameters, or when transferring the method to a new laboratory [2] [3].
Q3: My method is sensitive but imprecise. What should I check? A3: High imprecision often stems from the sample introduction process or the instrument itself.
The table below summarizes two highly relevant analytical methods for fentanyl analogs, which can be adapted for Noralfentanil.
| Method Feature | Method 1: MEPS-LC-MS/MS [1] | Method 2: UHPLC-MS/MS [2] |
|---|---|---|
| Analyte Classes | Synthetic fentanyl opioids | Fentanyl and 22 analogs/metabolites |
| Sample Matrix | Urine | Whole blood, urine, hair |
| Sample Prep | Microextraction by Packed Sorbent (MEPS) | Dilution (urine), Liquid-Liquid Extraction (blood), Solid Phase Extraction (hair) |
| Analysis Instrument | LC-MS/MS | UHPLC-MS/MS |
| Key Advantage | Small sample/solvent volumes, semi-automated, lower cost | High sensitivity, comprehensive panel, multi-matrix |
| Limit of Quantification (LOQ) | Not specified for this compound | 2-6 ng/L (blood/urine), 11-21 pg/g (hair) |
Q1: What is the most efficient sample preparation technique for this compound in biological fluids? For high-throughput analysis of liquid biological samples like urine, Microextraction by Packed Sorbent (MEPS) is highly efficient [1]. It uses small sample and solvent volumes (typically 0.1-1 mL of sample) and can be automated, making it cost-effective. For higher sensitivity or different matrices like whole blood or hair, Liquid-Liquid Extraction (LLE) or Solid Phase Extraction (SPE) are recommended, as validated in the UHPLC-MS/MS method [2].
Q2: How can I optimize the MEPS procedure for the best recovery? According to research, key parameters to optimize are [1]:
Q3: What chromatographic separation is suitable for this compound? this compound can be effectively separated using reversed-phase (RP) HPLC or UHPLC [3]. For mass spectrometry detection, use a mobile phase containing acetonitrile, water, and formic acid. Specialized columns like the mixed-mode Newcrom R1 can be employed for this purpose [3].
Problem: Low Recovery in MEPS
Problem: Carryover in Reusable MEPS Sorbents
Problem: Inconsistent Results Between Sample Batches
This protocol is adapted from the research on synthetic opioids [1].
Workflow Overview The diagram below outlines the main steps for the MEPS extraction procedure.
Step-by-Step Guide
Developing a robust method requires a systematic approach. The following diagram illustrates a logical workflow for this process.
Minimizing degradation begins with understanding its causes. The primary factors to control are oxygen, moisture, heat, and light [1]. Furthermore, Noralfentanil is a metabolite or derivative of Fentanyl [2], and its analysis can be complicated by its high protein-binding capacity and metabolism by enzymes like CYP3A4 [3] [4]. The key degradation products to monitor, based on fentanyl studies, are listed in the table below.
| Degradation Product | Precursor/Condition | Significance / Note |
|---|---|---|
| N-Phenylpropanamide (NPPA) [1] | Fentanyl; prominent in various storage conditions | A primary degradant from amide bond cleavage; key marker for stability assessment |
| Styrene [1] | Fentanyl; significantly produced with heat | A primary volatile degradant; monitor especially in heated environments |
| Norfentanyl [1] | Fentanyl; formed via dealkylation | A major metabolite; relevant for biological sample analysis |
| Despropionyl fentanyl (4-ANPP) [5] | Fentanyl | A known precursor and degradant |
This table outlines common issues and evidence-based solutions to protect your this compound samples during analysis.
| Problem | Possible Cause | Solution & Preventive Measures |
|---|---|---|
| High degradant levels in sample | Exposure to oxygen, humidity, or elevated temperatures during storage [1] | Store samples in inert atmosphere (e.g., N₂), use desiccants, and maintain temperatures at or below -20°C [1]. |
| Loss of analyte & poor recovery | Inefficient extraction causing prolonged sample handling; adsorption to surfaces | Use a fast and efficient extraction technique like Magnetic Dispersive Solid Phase Extraction (MDSPE) to reduce processing time [3]. |
| Degradation during analysis | Incompatible or harsh analytical conditions | Optimize LC conditions: use high-quality, low-activity reverse-phase columns (e.g., Newcrom R1) and mild mobile phases (e.g., acetonitrile/water with formic acid) [2]. |
| Inconsistent results | Uncontrolled sample handling and processing | Standardize the entire workflow from collection to analysis. Use internal standards and control exposure time to ambient conditions [1]. |
The following diagram outlines a core analytical workflow designed to minimize this compound degradation, incorporating specific techniques from the search results.
Q1: What are the most critical parameters to control for this compound stability? The most critical parameters are temperature, oxygen, and moisture. Elevated temperature rapidly accelerates degradation, while oxygen and moisture facilitate oxidative and hydrolytic breakdown. Consistently storing samples in a cold, inert, and dry environment is the most effective stabilization strategy [1].
Q2: How can I monitor the success of my stabilization efforts? You should quantitatively monitor the formation of known degradation products. The most significant markers to track are N-Phenylpropanamide (NPPA) and Styrene. An increase in these compounds indicates that degradation is occurring. In biological samples, also monitor for Norfentanyl [1].
Q3: My sample is a complex biological matrix. What extraction method is best? For complex matrices like exhaled breath condensate, plasma, or urine, Magnetic Dispersive Solid Phase Extraction (MDSPE) is highly recommended. It provides excellent cleanup, high extraction efficiency, and rapid processing, which helps preserve the integrity of the target analyte by reducing handling time [3].
Q4: Are there any specific LC-MS settings I should focus on? While specific settings are instrument-dependent, your focus should be on developing a method that provides a sharp, well-resolved peak for this compound, separating it from its degradants. Using a low-activity reversed-phase column and a volatile, MS-compatible mobile phase (acetonitrile/water with formic acid) are the foundational steps [2].
The following table summarizes the core techniques used for separating and detecting this compound in complex samples.
| Technique | Sample Matrix | Key Separation & Detection Details | Sample Preparation | Primary Reference / Source |
|---|---|---|---|---|
| Gas Chromatography-Mass Spectrometry (GC-MS) [1] | Human Plasma | Simultaneous analysis of alfentanil and this compound. This compound is converted to a pentafluoropropionyl derivative before analysis. [1] | Liquid-liquid extraction from alkalized plasma. [1] | J Chromatogr B. 1994 |
| Reverse-Phase HPLC (Method outline) [2] | Not specified (Pharmacokinetic applications suggested) | Mobile phase: Acetonitrile, water, and phosphoric acid (replace with formic acid for MS compatibility). Column: Newcrom R1 (low silanol activity). [2] | Not detailed. | SIELC Technologies |
| UHPLC-MS/MS (Comprehensive panel) [3] [4] | Whole Blood, Urine, Hair | Part of a method quantifying 23 fentanyl analogs and metabolites. Short runtime (8 min). High sensitivity (LOQ in blood/urine: 2-6 ng/L). [3] [4] | Varies by matrix: Urine: dilution; Blood: liquid-liquid extraction; Hair: solid-phase extraction. [3] [4] | Front Chem. 2019 |
To help visualize the general workflow from the comprehensive UHPLC-MS/MS method, the following diagram outlines the main steps.
While explicit troubleshooting tips for this compound are scarce, the literature points to several critical areas where issues commonly arise.
The table below summarizes the documented cross-reactivity of various fentanyl analogs and other substances with different fentanyl immunoassays. This can serve as a reference for your investigations into Noralfentanil.
| Assay / Test Strip | Substances with Cross-Reactivity | Substances without Cross-Reactivity | Key Findings / Notes |
|---|---|---|---|
| DRI Fentanyl Immunoassay [1] | Acetylfentanyl, Risperidone, 9-Hydroxyrisperidone | (Not specified in the abstract) | Specificity was only 86% due to false positives from risperidone and its metabolite. Confirmatory testing (e.g., LC-MS) is recommended for all positive screens. |
| Prometheus Bio Fentanyl Test Strips [2] | 16 out of 18 tested fentanyl analogs | Carfentanil, Norfentanyl, other non-fentanyl drugs or cutting agents | The strips did not react with Norfentanyl, a primary metabolite of fentanyl. This suggests that different analogs exhibit varying degrees of recognition. |
| Systematic EHR Data Analysis [3] | (Method can discover new cross-reactants) | (Method can identify non-reactants) | This study presents a data-driven method to systematically discover unknown cross-reactivities affecting various drug assays, which can be a model for future research. |
Here are some common questions and solutions related to immunoassay cross-reactivity, drawing from general immunoassay best practices and the specific context of fentanyl testing.
Q: Our fentanyl immunoassay shows a positive result, but confirmatory LC-MS/MS is negative for fentanyl and Norfentanyl. What could be the cause?
Q: We are developing an assay for this compound. How can we proactively identify potential cross-reactants?
Q: Our immunoassay results have high variability. What are some general best practices to improve reliability?
To systematically test for this compound cross-reactivity, or to test other substances against an assay designed for it, you can follow this established methodology [2].
The following diagram outlines the logical workflow for investigating a suspected false-positive immunoassay result, leading to the confirmation or discovery of a cross-reactive substance.
Here are answers to common questions about separating challenging compounds like noralfentanil isomers.
What are the major challenges in separating fentanyl analogs and their isomers? The primary challenge is that many fentanyl analogs are isomeric or isobaric (same molecular weight) and produce highly similar fragment ions in mass spectrometry [1]. Their structural similarities, often only differing in the position of a substituent on a ring, make them very difficult to resolve with standard single-column methods [1].
My single column cannot resolve positional isomers. What are effective alternatives? Two advanced approaches have shown high effectiveness:
Besides LC, what other techniques can separate isomers? Gas Chromatography (GC-MS) is a well-established technique for analyzing fentanyl, norfentanyl, and other analogs [3] [4]. For rapid, high-resolution separation without derivatization, Ion Mobility Spectrometry (IMS) coupled to MS is a powerful technique. IMS separates ions in the gas phase based on their size, shape, and charge, allowing it to distinguish between isomeric species [5].
The table below summarizes key techniques for separating and analyzing complex mixtures of fentanyl-related compounds.
| Technique | Best For / Key Strength | Key Parameters & Considerations | Separation Mechanism |
|---|---|---|---|
| Serially Coupled LC-MS/MS [1] | Separating complex mixtures of isomeric/isobaric fentanyl analogs. | Stationary Phases: Orthogonal phases (e.g., C18, PFP, Phenyl). Pressure: Increased backpressure. Placement: Most efficient column should be at the end. | Differential partitioning between multiple stationary phases and mobile phase. |
| Single-Crystalline COF HPLC [2] | High-resolution separation of positional isomers. | Stationary Phase: Single-crystalline COF-300. Mobile Phase: Hydrophobic interactions are critical. | Molecular sieving and specific interactions within a highly ordered, porous framework. |
| GC-MS [3] [4] | Volatile and thermally stable analogs; established forensic method. | Derivatization: Often required for polar metabolites (e.g., norfentanyl). Runtime: Can be long (10-30 min). | Volatility and partitioning between gas phase and liquid stationary phase. |
| Ion Mobility Spectrometry-MS [5] | Rapid separation of isomers based on molecular size and shape. | Drift Time: Related to rotationally averaged collision cross-section (CCS). Speed: Much faster than GC. | Differential drift of ions in an inert buffer gas under an electric field. |
Here are detailed methodologies for key techniques based on current research.
This protocol is designed to separate 93 fentanyl analogs, including challenging isomers.
m/z 105, 188, and 202 [1].This method is validated for urine but can be adapted for other samples.
m/z 245, 189, 146 for fentanyl and m/z 257, 207, 195 for norfentanyl derivative [3]. A limit of detection (LOD) of 0.04 ng/mL for alfentanil and 0.08 ng/mL for other substances has been reported [3].The following diagrams illustrate the core experimental workflow and the biological context of norfentanyl.
In chemical analysis, the matrix refers to all components of a sample other than the analyte you're interested in [1]. The matrix effect (ME) is the collective influence these components have on the measurement of the analyte's quantity [2]. In mass spectrometry, it often appears as a suppression or enhancement of the analyte's ionization efficiency, leading to inaccurate results [3] [4] [5].
The first step is to diagnose and quantify the matrix effect in your method. The table below summarizes the primary evaluation techniques.
| Method Name | Description | Key Outcome | Key Limitation |
|---|---|---|---|
| Post-Column Infusion [4] | A blank matrix extract is injected into the LC system while a standard solution is infused post-column. | Qualitative; identifies chromatographic regions with ion suppression/enhancement. | Does not provide a numerical value for ME [4]. |
| Post-Extraction Spike [4] [5] | Compares the signal of a neat standard to the signal of the same analyte spiked into a blank matrix extract. | Quantitative; calculates a precise Matrix Effect percentage. | Requires a blank matrix [4]. |
| Slope Ratio Analysis [4] | Compares the slope of a calibration curve in a neat solution to one in a matrix. | Semi-quantitative; assesses ME over a range of concentrations. | Less precise than the post-extraction spike [4]. |
To quantify ME using the Post-Extraction Spike method, use the following formula, where a value of 100% indicates no effect, <100% indicates suppression, and >100% indicates enhancement [1]: ME = 100 × (A(extract) / A(standard))
Once you've identified a matrix effect, you can use the following flowchart to guide your troubleshooting process. The strategies are categorized into minimizing the effect during sample preparation and chromatography, or compensating for it during calibration.
The following sections provide more detail on the strategies shown in the chart.
This approach aims to remove matrix components before the sample enters the mass spectrometer.
When ME cannot be fully eliminated, calibration strategies can correct for it.
Q1: What is the most robust way to compensate for matrix effects in quantitative bioanalysis? The most effective and robust method is to use a stable, isotope-labeled internal standard (e.g., a deuterated version of this compound). It behaves almost identically to the analyte throughout sample preparation and analysis, and its co-elution means it undergoes the exact same matrix effect, providing a reliable correction factor [4] [8].
Q2: Why does simply diluting the sample not always solve the matrix effect? While dilution can reduce the concentration of interfering matrix components, it also dilutes your analyte. If high sensitivity is required to detect low concentrations of this compound, dilution may push your analyte below the limit of quantification. Furthermore, some matrix effects persist even at high dilution levels [3].
Q3: How do I know if my method has a significant matrix effect? You must test for it empirically. The post-column infusion method is excellent for a qualitative check, showing you which parts of your chromatogram are affected. For a quantitative result, the post-extraction spike method is standard practice. A signal deviation of more than ±15% is often considered a significant matrix effect that needs to be addressed [4] [5].
Noralfentanil is a major metabolite of the synthetic opioid alfentanil [1]. Detecting and quantifying it at low concentrations (sub-ng/mL) is critical in various research and application fields [1]:
A summary of modern techniques applicable to this compound detection is provided in the table below.
| Technique | Key Principle | Typical Sensitivity/ Detection Limit | Key Advantages | Key Limitations / Challenges |
|---|---|---|---|---|
| GC-MS (with derivatization) [1] | Separation by GC, identification by mass spectrometry after chemical derivatization. | ~0.3 ng/mL [1] | High specificity and sensitivity; considered a gold standard for confirmatory analysis [2] [3]. | Requires extensive sample preparation and derivatization; not ideal for high-throughput or on-site use [2]. |
| LC-MS/MS [4] | Separation by LC, identification by tandem mass spectrometry. | <1 ng/mL (for alfentanil) [4] | High sensitivity and selectivity; no derivatization needed; ideal for complex biological matrices [3]. | High instrument cost; requires skilled operators; can be susceptible to matrix effects [4]. |
| High-Throughput TIMS-MS/MS [5] | Ion mobility separation coupled with tandem mass spectrometry. | < pg level (for fentanyl analogs) [5] | Ultra-high sensitivity and throughput (<5 min analysis); high resolving power separates isomers [5]. | Very specialized, expensive instrumentation; method development can be complex [5]. |
| Immunoassays (e.g., LFI) [2] | Antibody-antigen binding for detection. | Varies by kit | Rapid, portable, and easy to use; good for initial screening [2]. | Potential for cross-reactivity; less specific and quantitative than MS methods; may not detect all analogs [2]. |
Here are detailed protocols for two highly sensitive and specific mass spectrometry-based methods suitable for detecting this compound at low concentrations.
This method, adapted from a published procedure for fentanyl analog metabolites, is a robust approach for unambiguous identification [1].
The following diagram illustrates the logical workflow for this method:
While this specific protocol is for alfentanil and midazolam, the principles for sample cleanup and analysis are directly applicable to developing a method for its metabolite, this compound [4].
The workflow for this LC-MS/MS method is outlined below:
Here are solutions to common problems you might encounter when working with low-concentration this compound.
| Problem | Possible Causes | Potential Solutions |
|---|---|---|
| Low Sensitivity | Inefficient derivatization (GC-MS); Ion suppression (LC-MS); Poor extraction recovery. | Optimize derivatization time/temperature. Improve sample cleanup to reduce matrix effects. Use a more specific internal standard (e.g., deuterated this compound). |
| High Background Noise | Contaminated reagents or glassware; Column bleed; Source contamination in MS. | Use high-purity solvents. Maintain and condition the GC column regularly. Clean the MS ion source regularly. |
| Poor Chromatography | Column degradation; Inappropriate mobile phase/gradient; Sample pH issues. | Replace or rejuvenate the HPLC/GC column. Optimize the mobile phase composition and gradient. Ensure sample pH is optimal for retention and shape. |
| Inconsistent Results | Pipetting errors; Instrument drift; Variable derivatization efficiency. | Use calibrated pipettes and implement liquid handling automation. Follow a rigorous instrument calibration and QC schedule. Standardize and control all reaction steps tightly. |
To select the best method for your needs, consider the following decision workflow:
The table below summarizes the available comparative data for these two metabolites:
| Feature | Noralfentanil (Metabolite of Alfentanil) | Norfentanyl (Metabolite of Fentanyl) |
|---|---|---|
| Parent Drug | Alfentanil [1] [2] | Fentanyl [3] [4] [5] |
| Primary Metabolic Reaction | N-dealkylation [1] | N-dealkylation (via CYP3A4/5) [4] |
| Chemical Formula | C₁₆H₂₄N₂O₂ [2] | C₁₄H₂₀N₂O [5] |
| Molecular Weight | 276.381 g/mol [2] | 232.327 g/mol [5] |
| Opioid Activity | Information missing | Inactive (significantly less potent than parent compound) [3] [5] |
| Analytical Methods | GC-MS [1]; HPLC (Newcrom R1 column) [2] | LC-MS/MS [6] [7]; Immunoassay (with varying cross-reactivity) [6] |
| Role in Toxicology | Information missing | Primary urinary metabolite; key marker for detecting fentanyl exposure [6] [4] |
Norfentanyl is the major, inactive metabolite of fentanyl, formed primarily in the liver via N-dealkylation by cytochrome P450 enzymes (CYP3A4 and CYP3A5) [4] [5]. It is a crucial biomarker for detecting fentanyl use.
Experimental Protocol (Detection in Human Plasma/Urine): A standard method for simultaneous determination uses liquid chromatography-tandem mass spectrometry (LC-MS/MS) [6] [7].
Immunoassay Cross-Reactivity: A study evaluating the Lin-Zhi Fentanyl II Immunoassay highlights the importance of norfentanyl detection. This particular assay claims 100% cross-reactivity with norfentanyl and a detection cutoff of 5 ng/mL, making it more sensitive in identifying fentanyl exposure compared to other immunoassays that have lower cross-reactivity [6].
This compound is a major metabolite of alfentanil, formed through the same N-dealkylation reaction [1]. Detailed data on its metabolic fate and activity is less extensively documented in the searched literature.
Experimental Protocol (Detection in Human Plasma): A documented method uses gas chromatography-mass spectrometry (GC-MS) [1].
HPLC Analysis: An application note from SIELC Technologies describes the separation of this compound on a Newcrom R1 HPLC column using a mobile phase of acetonitrile, water, and phosphoric acid (replaceable with formic acid for MS compatibility) [2].
The following diagram illustrates the core metabolic reaction shared by both parent drugs, leading to their respective nor-metabolites.
| Immunoassay / Test Type | Target Analytic | Cross-Reactivity with Norfentanyl | Experimental Context & Key Findings |
|---|
| ARK Fentanyl Immunoassay [1] | Fentanyl | ~3% cross-reactivity [1] | Context: Urine testing on Roche Cobas e602 analyzer. Finding: Recognizes norfentanyl metabolite. A mixture of 0.5 ng/mL fentanyl + 6 ng/mL norfentanyl produced a positive result, improving clinical concordance [1]. | | BTNX Rapid Response FTS [2] | Fentanyl | No cross-reactivity [2] | Context: Lateral flow test strips for direct drug checking. Finding: One of 5 tested lots showed faint positivity at very high concentration (10 µg/mL), deemed not clinically relevant. All other lots were negative [2]. | | Immunalysis Fentanyl ELISA [3] | Fentanyl | Not specified for norfentanyl [3] | Context: Screening in whole blood. Finding: Study validated for fentanyl and 9 analogs, but noralfentanil was not among the tested compounds [3]. | | Traditional Opiate Immunoassays [4] | Morphine | Effectively no cross-reactivity [4] | Context: Standard workplace/pain management urine screens (e.g., EMIT, CEDIA, FPIA). Finding: Structurally distinct synthetics like fentanyl and buprenorphine show no reactivity in morphine-calibrated assays; specific tests are required [4]. |
The data in the table is derived from rigorously validated laboratory studies. Here are the detailed methodologies for the key experiments cited.
This study directly compared the performance of two FDA-cleared fentanyl immunoassays.
This study assessed the lot-to-lot variability of BTNX Rapid Response fentanyl test strips.
The fundamental reason for the low cross-reactivity of norfentanyl lies in the mechanism of immunoassays. These tests use antibodies designed to bind to a specific molecular structure of a target drug. The following diagram illustrates the logical relationship between antibody specificity and detection outcomes.
Norfentanyl is formed by the removal of the propionyl group from the piperidine ring nitrogen of fentanyl, creating a primary amine. This is a significant structural change that often falls outside the specific binding site of antibodies raised against the parent fentanyl molecule, leading to minimal detection [4] [2].
For researchers and drug development professionals, these findings have critical implications:
The table below summarizes the relative potency of several fentanyl analogs for which data is available, using morphine as a benchmark. Note that "noralfentanil" is not listed among these characterized compounds [1] [2] [3].
| Compound Name | Relative Potency (Compared to Morphine) | Key Characteristics |
|---|---|---|
| Fentanyl | 50 - 100 times [1] [2] [3] | Synthetic μ-opioid receptor agonist; wide margin of safety; fast onset, short duration of action [1]. |
| Carfentanil | ~10,000 times [3] | One of the most potent opioids known; used as a general anesthetic for large animals [3]. |
| Sufentanil | Highly potent | Clinically used congener of fentanyl [1]. |
| Remifentanil | Highly potent | Clinically used congener of fentanyl [1]. |
| Alfentanil | Highly potent | Clinically used congener of fentanyl [1]. |
| Acetylfentanyl | Less potent than fentanyl | An emerging novel synthetic opioid with reported abuse [2]. |
The following are standard methodologies used in research to determine the pharmacological profile and potency of fentanyl analogs.
This method quantifies a compound's affinity for the μ-opioid receptor (MOR).
These assays measure the functional potency of a compound by observing its physiological effect on isolated tissue.
The experimental workflow for these key assays can be visualized as follows:
The key relationship between alfentanil and noralfentanil is that of a parent drug and its major metabolite. The following diagram illustrates its primary metabolic pathway:
Diagram Title: Alfentanil Metabolism to this compound
As shown above, the metabolism of alfentanil is primarily hepatic, mediated by the Cytochrome P450 3A4 (CYP3A4) enzyme system [1] [2]. The main metabolic pathway is N-dealkylation at the piperidine nitrogen, which produces this compound [3]. This metabolite is considered pharmacologically inactive, meaning it does not contribute to the analgesic effects of the drug [2].
The table below summarizes the key pharmacokinetic parameters for alfentanil, which are well-established in the literature. These parameters are crucial for understanding its short-acting clinical profile.
| Parameter | Value for Alfentanil |
|---|---|
| Absorption | Complete after intravenous (IV) administration; immediate onset of action [1]. |
| Distribution | Volume of distribution: 0.4 - 1.0 L/kg [1]. Protein binding: 88% - 92% (primarily to alpha-1 acid glycoprotein) [1] [2]. |
| Metabolism | Extensive hepatic metabolism, primarily via CYP3A4 [1]. Main pathway: N-dealkylation to this compound [3]. |
| Elimination | Half-life: 1.5 - 1.8 hours [1]. Excretion: Primarily renal (approx. 90% of dose), with only 0.16-0.47% excreted as unchanged alfentanil [3]. |
While this compound is clearly identified as the major metabolite, the search results do not provide its specific pharmacokinetic parameters, such as its own volume of distribution, half-life, or clearance rate.
The table below summarizes the key metabolic pathways and quantitative data for several opioids, highlighting the central role of CYP3A4.
| Opioid | Primary Metabolic Route(s) | Key CYP3A4-Mediated Reaction | Experimental Evidence & Quantitative Data |
|---|---|---|---|
| Alfentanil | Hepatic, primarily via CYP3A4 [1] [2] | N-dealkylation to Noralfentanil [2] | In human hepatocytes: Alfentanil dealkylation used as a specific probe activity for CYP3A4/5 catalytic function [2]. |
| Fentanyl | Hepatic, primarily via CYP3A4 [3] [4] [5] | N-dealkylation to Norfentanyl [3] | In human liver microsomes: Formation of norfentanyl; Km = 117 µM, Vmax = 3.86 nmol/min/nmol P450. Inhibited >90% by anti-CYP3A4 antibodies [3]. |
| Methadone | Hepatic, via CYP3A4 and CYP2B6 [2] [4] | N-demethylation to EDDP (inactive pyrroline) [2] | In human hepatocytes: Methadone (10 µM) increased its own N-demethylation 2-fold, with correlated increases in CYP3A4/CYP2B6 mRNA, protein, and activity [2]. |
| Tramadol | Hepatic, via CYP2D6 (to M1) and CYP3A4 (to N-desmethyltramadol) [6] [4] | N-demethylation [6] | A population PK analysis showed that CYP2D6 poor metabolizers had tramadol concentrations ~20% higher than extensive metabolizers [6]. |
| Oxycodone | Hepatic, primarily via CYP3A4 [4] | N-demethylation to Noroxycodone [4] | Not fully detailed in search results, but noted as having substantial drug interaction potential via CYP3A4 [4]. |
For researchers, the methodology behind the data is critical. Here are the detailed experimental protocols for two pivotal studies cited in the table.
Fentanyl N-dealkylation (CYP3A4) [3]
Methadone Autoinduction (CYP3A4 & CYP2B6) [2]
The following diagram illustrates the primary metabolic pathway of alfentanil, culminating in the formation of this compound.
The central role of CYP3A4 in the metabolism of alfentanil, fentanyl, and methadone has direct and significant implications for drug development and clinical practice.
To assist your work, here is a general framework for the experimental protocols and data presentation you can use when you obtain the necessary standards and data.
A robust cross-validation of analytical standards should verify their suitability for use in a specific quantitative method, such as LC-MS/MS.
Once experimental data is collected, you can summarize it in a clear table for easy comparison. Below is a template for such a table.
| Parameter | Vendor A (e.g., Cerilliant) | Vendor B (e.g., Cayman Chemical) | Vendor C (e.g., Chiron) | Acceptance Criteria |
|---|---|---|---|---|
| Purity (by CoA) | 99.5% | 98.7% | 99.9% | ≥ 98.5% |
| Linearity (R²) | 0.999 | 0.998 | 0.999 | ≥ 0.995 |
| Accuracy (% Bias) | -2.1% | +3.5% | -1.8% | ±15% |
| Precision (% RSD) | 4.5% | 6.2% | 3.8% | ≤ 15% |
| LOD (pg/mg) | 0.8 | 1.2 | 0.5 | - |
| LOQ (pg/mg) | 2.5 | 4.0 | 2.0 | - |
| Remarks | Stable over 72h | Minor impurity noted | Highest sensitivity | - |
The following diagram outlines the core workflow for cross-validating an analytical standard, from preparation to final assessment.
The metabolism of fentanyl and its analogs (often called "fentalogs") is extensive and can be anticipated based on the well-studied pathway of pharmaceutical fentanyl. The table below summarizes the primary and potential metabolic reactions for these compounds [1] [2].
| Phase | Metabolic Reaction | Key Example(s) | Notes / Experimental Evidence |
|---|---|---|---|
| Phase I | N-dealkylation | Formation of norfentanyl from fentanyl [3] [4]. Formation of norfentanyl from alpha-methylfentanyl and beta-hydroxyfentanyl [5]. | Primary metabolic pathway; major metabolite is typically inactive [1]. |
| Hydroxylation | Formation of beta-hydroxyfentanyl [5]. Hydroxylation at the 4-position of the phenylethyl moiety [1]. | Can produce metabolites with significant opioid activity [1]. | |
| Further Oxidation | Conversion of hydroxylated metabolites to ketones or carboxylic acids. | Follows initial hydroxylation [1] [2]. | |
| Hydrolysis | Ester cleavage (relevant for analogs like acetylfentanyl). | - | |
| O-dealkylation | - | - | |
| Phase II | Glucuronidation | Conjugation of hydroxylated metabolites. | Increases water solubility for excretion [1] [2]. |
| Sulfation | Conjugation of hydroxylated metabolites. | Increases water solubility for excretion [1] [2]. |
The following diagram illustrates the core metabolic pathway of fentanyl, culminating in the primary metabolite, norfentanyl, and subsequent excretion.
Researchers use various in vivo and in vitro models to predict human metabolism. The table below compares the applications and limitations of different experimental systems, as noted in the literature [1] [2] [5].
| Model System | Application & Findings | Limitations |
|---|---|---|
| Human (self-administration, death cases) | Considered the "gold standard"; used to confirm norfentanyl as the primary human metabolite [1] [3]. | Ethical and practical constraints; metabolic profiles can be biased by individual health or enzymatic phenotypes [1]. |
| Rat Models (in vivo) | Urine studies show norfentanyl is the main metabolite for fentanyl, alpha-methylfentanyl, and beta-hydroxyfentanyl; detectable for at least 72 hours [5]. | Limited direct transferability to humans; used to model distribution and excretion patterns [1]. |
| Human Liver Microsomes (HLM) (in vitro) | Confirms CYP3A4-mediated N-dealkylation is the major pathway; used to elucidate metabolism of alpha-methylfentanyl and beta-hydroxyfentanyl [5]. | Does not reflect the full spectrum of human metabolism (may lack non-CYP enzymes or transport processes) [1]. |
| Rat Liver Microsomes (RLM) (in vitro) | Used for comparative metabolism studies with HLM [5]. | Used to cross-validate with in vivo rat data; findings may not directly translate to human metabolism [1]. |
| Human Hepatocytes (in vitro) | Simulates human hepatic metabolism, including Phase I and II reactions [1] [2]. | Metabolic profile can vary significantly with cell line and culture environment [1]. |
| Fungi (e.g., Cunninghamella elegans) (in vitro) | A cost-efficient tool to produce metabolites for initial screening and identification [1] [2]. | Lacks the ability to produce the full human metabolic spectrum [1]. |
Accurately quantifying fentanyl and its metabolites, often at very low concentrations, is crucial in forensic and clinical toxicology. The established standard methodology is detailed below.
The workflow for this analytical process is summarized in the following diagram.
The existing research has several limitations that your drug development work should consider [1] [3]:
While a direct stability comparison was not found, the search results offer key insights that are essential for such an investigation:
To objectively compare the stability of this compound and alfentanil, you would typically follow a structured experimental protocol. The workflow below outlines the key steps involved in such a study, based on standard practices in analytical toxicology and the methodologies identified in the search results.
The table below summarizes the available stability information found for alfentanil. No specific quantitative data for this compound stability was located in this search.
| Compound | Matrix | Storage Condition | Stability Duration | Key Findings | Source |
|---|---|---|---|---|---|
| Alfentanil | Human Plasma | -80°C | Validated duration | Stable during storage, processing, and analysis [2]. | J Pharm Biomed Anal. (2011) |
| This compound | Information not located |
Given that a direct comparison guide was not available, here are practical steps you can take to find or generate the necessary data:
The table below summarizes the available quantitative data for Alfentanil and its major metabolite, Noralfentanil.
| Compound | Elimination Half-Life (t₁/₂) | Key Metabolic Pathway | Pharmacologic Activity | Vd (Volume of Distribution) |
|---|---|---|---|---|
| Alfentanil (Parent Drug) | 1.4 - 1.5 hours [1] | Efficient hepatic N-dealkylation to this compound, primarily via CYP3A4 [2] [1]. | Potent μ-opioid receptor agonist; 1/5 to 1/10 the potency of fentanyl [1]. | 27 L [1] |
| This compound (Metabolite) | Not found in available literature | Formed from alfentanil via N-dealkylation [1]. | Minimal pharmacological activity (significantly less potent than alfentanil) [2] [1]. | Information missing |
For researchers investigating the metabolism of fentanyl analogs like alfentanil, the following established methodologies are applicable [2]:
The following diagram illustrates this research workflow for characterizing a novel synthetic opioid and its metabolites.